(1R,2R)-2-Aminocyclopentanol

Description

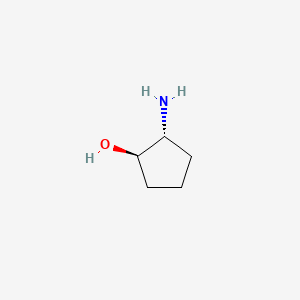

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440241 | |

| Record name | (1R,2R)-2-Aminocyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68327-03-7, 59260-76-3 | |

| Record name | (1R,2R)-2-Aminocyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Enantiomerically Pure (1R,2R)-2-Aminocyclopentanol: A Technical Guide

Abstract

Enantiomerically pure (1R,2R)-2-aminocyclopentanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often essential for the biological activity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the primary methods for obtaining this valuable intermediate in high enantiomeric purity. Key synthetic strategies, including classical chemical resolution, enzymatic kinetic resolution, and potential asymmetric synthesis routes, are discussed in detail. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthetic approach.

Introduction

The demand for enantiomerically pure chiral compounds in the pharmaceutical industry is driven by the often-differentiated pharmacological and toxicological profiles of enantiomers. This compound is a key chiral intermediate used in the synthesis of various biologically active molecules. The trans-relationship between the amino and hydroxyl groups, along with their specific absolute stereochemistry, imparts a rigid and defined conformation that is crucial for molecular recognition in biological systems. This guide explores the prevalent methods for the synthesis of this compound, with a focus on practical and scalable approaches.

Chemical Resolution of Racemic trans-2-(N-Benzylamino)cyclopentanol

One of the most common and industrially viable methods for obtaining enantiomerically pure this compound is through the chemical resolution of a racemic precursor. This process typically involves three main stages: synthesis of the racemic N-protected amino alcohol, diastereomeric salt formation with a chiral resolving agent, and deprotection to yield the final product.

Synthesis of Racemic trans-2-(N-Benzylamino)cyclopentanol

The synthesis begins with the aminolysis of cyclopentene oxide with benzylamine. This reaction yields the racemic trans-2-(N-benzylamino)cyclopentanol.

Caption: Synthesis of the racemic precursor.

Diastereomeric Resolution with R-(-)-Mandelic Acid

The racemic mixture is then resolved using a chiral resolving agent, typically R-(-)-mandelic acid. The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization. The less soluble salt, (1R,2R)-2-(N-benzylamino)cyclopentanol-R-(-)-mandelate, precipitates from the solution.

Liberation and Debenzylation

The isolated diastereomeric salt is treated with a base to liberate the enantiomerically enriched (1R,2R)-2-(N-benzylamino)cyclopentanol. The final step is the removal of the N-benzyl protecting group, commonly achieved through catalytic transfer hydrogenation, to yield the desired this compound.

Caption: Workflow for chemical resolution.

Experimental Protocols

Protocol 2.4.1: Synthesis of Racemic trans-2-(N-Benzylamino)cyclopentanol

-

In a suitable reaction vessel, charge cyclopentene oxide and water (or a mixture of water and o-dichlorobenzene).

-

Add benzylamine (1.0 to 1.05 molar equivalents relative to cyclopentene oxide).

-

Heat the reaction mixture to 95-110 °C and stir until the reaction is complete (monitored by TLC or GC).

-

Upon completion, cool the mixture and remove any excess benzylamine and volatile components under reduced pressure to yield the crude racemic product.

Protocol 2.4.2: Resolution of trans-2-(N-Benzylamino)cyclopentanol

-

Dissolve the racemic trans-2-(N-benzylamino)cyclopentanol in 2-propanol.

-

In a separate flask, dissolve R-(-)-mandelic acid (0.5 to 0.65 molar equivalents) in 2-propanol, heating if necessary.

-

Add the mandelic acid solution to the solution of the racemic amine.

-

Allow the mixture to cool slowly to induce crystallization of the (1R,2R)-2-(N-benzylamino)cyclopentanol-R-(-)-mandelate salt. Seeding may be necessary.

-

Age the slurry at a lower temperature (e.g., 10-12 °C) for several hours.

-

Collect the precipitated crystals by filtration and wash with a small amount of cold 2-propanol.

Protocol 2.4.3: Liberation of (1R,2R)-2-(N-Benzylamino)cyclopentanol

-

Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., potassium hydroxide).

-

Stir the mixture until the salt is fully dissolved and the free amine is liberated into the organic layer.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched N-benzyl protected amino alcohol.

Protocol 2.4.4: Debenzylation via Catalytic Transfer Hydrogenation

-

Dissolve the (1R,2R)-2-(N-benzylamino)cyclopentanol in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

-

Add ammonium formate (3-5 equivalents per benzyl group) as the hydrogen donor.[1]

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization or chromatography.

Quantitative Data

| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Racemization | Racemic trans-2-(N-Benzylamino)cyclopentanol | >95% | N/A | [2] |

| Resolution | (1R,2R)-2-(N-Benzylamino)cyclopentanol | 70-80% (based on the racemate) | >99% | [3] |

| Debenzylation | This compound | >90% | >99% | [4] |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative to chemical resolution. This method utilizes lipases to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol

Protocol 3.1.1: Lipase-Catalyzed N-Acylation

-

Dissolve the racemic trans-2-aminocyclopentanol in a suitable organic solvent (e.g., diethyl ether, tert-butyl methyl ether).

-

Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B, Novozym 435).[5]

-

Add an acyl donor, such as vinyl acetate.

-

Agitate the mixture at a controlled temperature (e.g., 48 °C) and monitor the reaction progress until approximately 50% conversion is reached.

-

Filter off the enzyme.

-

Separate the acylated product from the unreacted amino alcohol by chromatography or extraction.

-

The acylated enantiomer can be deprotected by hydrolysis to yield the other enantiomer of the amino alcohol.

Quantitative Data

| Substrate | Enzyme | Acyl Donor | Enantiomeric Ratio (E) | ee of Product | ee of Unreacted Substrate | Reference |

| cis-2-Aminocyclopentanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | >200 | >99% | 99% | [3] |

| Racemic 2-substituted cycloalkanols | Lipase PS or Novozym 435 | Vinyl acetate | >200 | High | High | [5] |

Note: Data for the exact substrate this compound is not explicitly detailed, but the high enantioselectivity for similar substrates suggests this is a viable method.

Asymmetric Synthesis Approaches

Direct asymmetric synthesis of this compound from achiral starting materials is an attractive strategy as it can be more atom-economical than resolution processes. Two potential methods are the Sharpless asymmetric aminohydroxylation and a Diels-Alder approach.

Sharpless Asymmetric Aminohydroxylation

This powerful method allows for the direct conversion of an alkene to a vicinal amino alcohol with high enantioselectivity.[6][7] In the context of this compound synthesis, cyclopentene would be the starting material. The reaction uses a catalytic amount of osmium tetroxide and a chiral ligand to direct the stereochemistry of the addition of the amino and hydroxyl groups across the double bond.

Caption: Hypothetical Sharpless asymmetric aminohydroxylation route.

Synthesis from Cyclopentadiene

A potential route starting from cyclopentadiene could involve a Diels-Alder reaction with a suitable dienophile, followed by transformations of the resulting bicyclic adduct to install the amino and hydroxyl groups with the desired stereochemistry. This approach would require careful selection of reagents and reaction conditions to control the stereochemical outcome.

Caption: Hypothetical Diels-Alder approach.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective methodologies. The classical chemical resolution of racemic trans-2-(N-benzylamino)cyclopentanol using R-(-)-mandelic acid remains a robust and scalable method, well-suited for industrial production. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative, with lipases such as Candida antarctica lipase B demonstrating excellent performance on similar substrates. While direct asymmetric synthesis routes like the Sharpless aminohydroxylation or a Diels-Alder approach are conceptually elegant and potentially more atom-economical, their application for the specific synthesis of this compound may require further development and optimization. The choice of synthetic route will ultimately depend on factors such as scale, cost, available resources, and the desired level of enantiopurity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

physicochemical properties of (1R,2R)-2-aminocyclopentanol

An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-2-aminocyclopentanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks like this compound is fundamental. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, its hydrochloride salt, experimental protocols for their determination, and a visualization of its synthetic pathway.

Introduction

This compound is a chiral amine that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its stereochemistry makes it a valuable component in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical aspect of modern drug design.[1][2] This guide focuses on the key physicochemical parameters that define its behavior in chemical and biological systems.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound and its hydrochloride salt. It is important to note that many of the experimental values reported are for the hydrochloride salt, which is more common due to its enhanced stability and solubility.[1]

| Property | This compound | This compound HCl | Notes |

| Molecular Formula | C₅H₁₁NO[3][4] | C₅H₁₁NO·HCl[1][2] | |

| Molecular Weight | 101.15 g/mol [3][4][5] | 137.61 g/mol [1][2] | |

| Appearance | - | White, slightly yellow or orange crystalline powder[1][2] | |

| Melting Point | Not available | 179 - 181 °C[1][2], 191-196 °C[6][7] | The discrepancy in melting points may be due to different purities or measurement conditions. |

| Boiling Point | Not available | 220.9 °C at 760 mmHg[6][8] | |

| Solubility | Not available | Soluble in water.[8] The hydrochloride form enhances its solubility.[1] | Qualitative data suggests solubility in polar solvents.[8] |

| pKa | 14.93 ± 0.40 (Predicted)[3][9] | - | This is a predicted value for the free base. |

| Optical Rotation | Not available | [α]²⁰D = -32° to -36° (c=1 in H₂O)[1][2] | This indicates that it is levorotatory. |

| Flash Point | 62 °C[9] | 87.4 °C[6][8] |

Experimental Protocols

Detailed experimental protocols for determining the are not extensively published. Therefore, generalized, standard laboratory procedures are provided below.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a melting point apparatus.[10][11][12][13]

Materials:

-

This compound hydrochloride

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement at least twice with fresh samples to ensure accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[14][15]

Materials:

-

This compound hydrochloride

-

Distilled or deionized water

-

Small vials or flasks with airtight seals

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of water. The presence of undissolved solid is essential.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

-

Dilute the supernatant with a known volume of the solvent.

-

Determine the concentration of the compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).

-

Calculate the original solubility based on the dilution factor.

Determination of Optical Rotation

Optical rotation is measured using a polarimeter to determine the extent to which a chiral compound rotates plane-polarized light.[16][17]

Materials:

-

This compound hydrochloride

-

A suitable solvent (e.g., water, as specified in the literature[1][2])

-

Volumetric flask

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of the specified solvent in a volumetric flask to achieve a precise concentration.

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter and measure the angle of rotation.

-

The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

The measurement is typically reported with the temperature and the wavelength of the light used (e.g., the sodium D-line, 589 nm).

Synthetic Pathway Visualization

While this compound is not directly involved in signaling pathways as a signaling molecule itself, its synthesis is a critical process for its application in drug development. The following diagram illustrates a common synthetic route.

Caption: Asymmetric synthesis of this compound.

Conclusion

The , particularly its hydrochloride salt, are well-defined, making it a reliable building block for pharmaceutical synthesis. Understanding these properties through standardized experimental protocols is essential for its effective application in research and development. The provided data and methodologies serve as a comprehensive resource for scientists and researchers working with this important chiral intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 96% | CAS: 68327-03-7 | AChemBlock [achemblock.com]

- 5. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Cyclopentanol,2-amino-,(1R,2S)-(9CI)|lookchem [lookchem.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. Optical rotation - Wikipedia [en.wikipedia.org]

- 17. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

(1R,2R)-2-aminocyclopentanol CAS number and identifiers

An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral amine that serves as a versatile intermediate in pharmaceutical research and a building block in asymmetric synthesis. This document details its chemical identifiers, physical properties, and relevant experimental protocols, offering valuable information for its application in drug development and chemical synthesis.

Chemical Identifiers and Physical Properties

This compound and its hydrochloride salt are key chiral building blocks. The hydrochloride form is often preferred due to its enhanced solubility and stability, making it easier to handle and incorporate into various formulations.[1] Below is a summary of their key identifiers and properties.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 68327-03-7[2] | 68327-11-7[1][3][4], 31775-67-4[5] |

| PubChem CID | 10464306[2] | 16114817[1][4] |

| MDL Number | MFCD10568161[6] | MFCD09834692[1][3][4] |

| Molecular Formula | C₅H₁₁NO[2][6] | C₅H₁₁NO · HCl[1][3][4] |

| Molecular Weight | 101.15 g/mol [2][6] | 137.61 g/mol [1][3][4] |

| InChI | InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1[2][3] | InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1[3] |

| InChIKey | JFFOUICIRBXFRC-RFZPGFLSSA-N[2] | ZFSXKSSWYSZPGQ-TYSVMGFPSA-N[3] |

| SMILES | N[C@@H]1CCC[C@H]1O[3] | Cl.N[C@@H]1CCC[C@H]1O[3] |

| Synonyms | (1R,2R)-2-aminocyclopentan-1-ol[2] | (1R,2R)-trans-2-Aminocyclopentanol hydrochloride[3] |

Table 2: Physicochemical Properties

| Property | This compound Hydrochloride |

| Appearance | White, slightly yellow or orange crystalline powder[1][4] |

| Melting Point | 179 - 181 °C[1][4], 191-196 °C[5] |

| Optical Rotation | [α]20/D = -32° to -36° (c=1 in H₂O)[1][4] |

| Purity | ≥ 98% (Assay by titration)[1][4], ≥97% (GC)[3] |

| Storage Conditions | Store at 2 - 8 °C[1][4], under inert gas (nitrogen or Argon) at 2-8°C[5] |

Experimental Protocols

The synthesis and analysis of this compound are critical for its application in research and development. Below are summaries of key experimental methodologies.

Synthesis of this compound

A common synthetic approach involves a multi-step pathway that ensures high stereoselectivity, which is crucial for its use in pharmaceuticals.[7]

General Synthetic Pathway: A widely used method for producing this compound involves the following key steps:

-

Hetero Diels-Alder Reaction: The synthesis often commences with a hetero Diels-Alder reaction between cyclopentadiene and a nitroso compound.[7]

-

Reduction: This is followed by the reduction of the N-O bond.[7]

-

Enzymatic Kinetic Resolution: A crucial step to achieve high optical purity is the enzymatic kinetic resolution of the racemic mixture.[7][8]

-

Deprotection and Salt Formation: The final steps involve the removal of protecting groups and the formation of the hydrochloride salt to improve stability and handling.[7]

An alternative synthesis starts from (1R,2R)-2-aminocyclopentane carboxylic acid, which undergoes protection of the amino group and esterification of the carboxylic acid, followed by further transformations.[5]

Caption: A generalized synthetic workflow for producing this compound hydrochloride.

Analytical Methodology: HPLC Separation of Stereoisomers

The separation and analysis of aminocyclopentanol stereoisomers are essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[9]

Direct Chiral HPLC Method:

-

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9]

-

Sample Preparation: Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[9]

Indirect Chiral HPLC Method (after Derivatization):

-

Principle: This approach involves reacting the aminocyclopentanol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[9]

-

Derivatization Protocol with Marfey's Reagent (FDAA):

-

Mobile Phase: A gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile) is typically used.[9]

Caption: Workflow for HPLC method development for separating aminocyclopentanol stereoisomers.

Applications in Research and Development

This compound hydrochloride is a valuable intermediate in the synthesis of biologically active molecules.[1] Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds, which is a critical aspect of modern drug design.[1] The compound and its derivatives are utilized in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders.[1] Beyond pharmaceuticals, it also finds applications in the development of agrochemicals and fine chemicals.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. (1R,2R)-trans-2-Aminocyclopentanol -hydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 反式-(1R,2R)-2-氨基环戊醇盐酸盐 | 31775-67-4 [m.chemicalbook.com]

- 6. This compound 96% | CAS: 68327-03-7 | AChemBlock [achemblock.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (1R,2R)-2-aminocyclopentanol

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and analytical methodologies for (1R,2R)-2-aminocyclopentanol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data and experimental protocols.

Molecular Structure and Stereochemistry

This compound is a chiral amino alcohol with the chemical formula C₅H₁₁NO. Its structure consists of a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and an amino (-NH₂) group on adjacent carbon atoms. The stereochemistry is defined by the "R" configuration at both chiral centers, carbons 1 and 2. This results in a trans arrangement of the amino and hydroxyl groups, where they are located on opposite faces of the cyclopentane ring. This specific spatial arrangement is crucial for its application as a chiral building block in asymmetric synthesis.

The hydrochloride salt of this compound is a common form used in research and synthesis due to its increased stability and solubility in various solvents.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₅H₁₁NO·HCl |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to slightly yellow or orange crystalline powder |

| Melting Point | 179 - 181 °C |

| Optical Rotation [α]²⁰_D | -32° to -36° (c=1 in H₂O) |

| CAS Number | 68327-11-7 |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH-OH (H1) | 3.8 - 4.2 | m |

| CH-NH₂ (H2) | 3.1 - 3.5 | m |

| Cyclopentyl-H | 1.4 - 2.0 | m |

| OH | Variable (broad s) | s |

| NH₂ | Variable (broad s) | s |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH (C1) | 70 - 78 |

| C-NH₂ (C2) | 55 - 62 |

| Cyclopentyl-C | 20 - 40 |

Table 4: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-O Stretch (alcohol) | 1050 - 1150 | Strong |

| C-N Stretch (amine) | 1020 - 1220 | Medium |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the resolution of a racemic mixture of trans-2-aminocyclopentanol. A patented method describes a synthesis pathway starting from cyclopentene oxide.[1]

Step 1: Formation of Racemic trans-2-(N-benzylamino)cyclopentanol

-

React cyclopentene oxide with benzylamine.[1] The reaction is typically carried out in an inert solvent such as water or a mixture of water and o-dichlorobenzene.[1]

-

The molar ratio of benzylamine to cyclopentene oxide is typically between 0.9 and 1.05.[1]

-

The reaction is generally conducted at a temperature of 90-110 °C for 2-24 hours.[1]

Step 2: Optical Resolution

-

The racemic trans-2-(N-benzylamino)cyclopentanol is resolved using a chiral resolving agent, such as R-(-)-mandelic acid.[1] This forms diastereomeric salts that can be separated by crystallization.

-

The diastereomeric salt of (1R,2R)-2-(N-benzylamino)cyclopentanol with R-(-)-mandelic acid is selectively crystallized.

-

The salt is then treated with a base to liberate the free (1R,2R)-2-(N-benzylamino)cyclopentanol.[1]

Step 3: Debenzylation

-

The benzyl protecting group is removed from the (1R,2R)-2-(N-benzylamino)cyclopentanol to yield this compound. This is typically achieved through catalytic hydrogenation.

Step 4: Formation of the Hydrochloride Salt

-

The final product can be converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent like a mixture of 2-propanol and toluene.[1]

Chiral HPLC Separation of 2-Aminocyclopentanol Stereoisomers

The separation of stereoisomers of 2-aminocyclopentanol is critical for ensuring enantiomeric purity. A common approach is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Sample Preparation:

-

Dissolve the 2-aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of 1 mg/mL.

Direct Chiral HPLC Method:

-

Column: A chiral stationary phase (e.g., polysaccharide-based like cellulose or amylose derivatives) is often effective.

-

Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol). For basic compounds like 2-aminocyclopentanol, adding a small amount of a basic additive (e.g., diethylamine) can improve peak shape and resolution.

-

Detection: UV detection is commonly used.

Indirect Chiral HPLC Method via Derivatization:

This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

Derivatization Protocol (using Marfey's Reagent - FDAA):

-

To 50 µL of a 1 mg/mL solution of the 2-aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.

-

Incubate the mixture at 40 °C for 1 hour.

-

The resulting diastereomeric derivatives can be separated on a C18 column using a gradient elution with mobile phases such as 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile.

Biological Role and Signaling Pathways

This compound serves as a key chiral building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] While specific signaling pathways for this exact molecule are not extensively documented in publicly available literature, the broader class of amino alcohols has been shown to play a role in neurotransmission.

Research suggests that some amino alcohols can enhance the filling of synaptic vesicles with neurotransmitters like glutamate. They are thought to act by increasing the transvesicular electrical potential, which facilitates the uptake of neurotransmitters into the vesicles. This leads to an enhanced basal and evoked release of the neurotransmitter from the synaptosome. This mechanism could be relevant for understanding the neurological effects of drugs derived from amino alcohol scaffolds.

Mandatory Visualizations

Caption: 2D representation of the molecular structure of this compound.

References

(1R,2R)-2-Aminocyclopentanol Hydrochloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-aminocyclopentanol hydrochloride is a chiral amine valued in pharmaceutical research as a key intermediate in the synthesis of biologically active molecules.[1] Its hydrochloride form is intended to enhance solubility, making it easier to handle and incorporate into various formulations.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for its characterization and analysis. While specific quantitative data for this molecule is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented below.

| Property | Value |

| Synonyms | (1R,2R)-2-Amino-1-hydroxycyclopentane hydrochloride, trans-2-Aminocyclopentanol hydrochloride |

| CAS Number | 68327-11-7 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | White, slightly yellow or orange crystalline powder |

| Melting Point | 179 - 181 °C |

| Storage Conditions | Store at 2 - 8 °C |

Solubility Profile

| Solvent | Expected Solubility | Temperature (°C) |

| Water | Soluble | 25 |

| Methanol | Soluble | 25 |

| Ethanol | Sparingly Soluble | 25 |

| Isopropanol | Slightly Soluble | 25 |

| Acetone | Insoluble | 25 |

| Dichloromethane | Insoluble | 25 |

| Toluene | Insoluble | 25 |

| Diethyl Ether | Insoluble | 25 |

Stability Profile

This compound hydrochloride is generally considered a stable compound.[1] However, for pharmaceutical development, a thorough understanding of its stability under various stress conditions is crucial. The following table summarizes the expected stability profile.

| Condition | Expected Stability | Potential Degradants |

| Solid State (25°C/60% RH) | Stable | None expected |

| Solid State (40°C/75% RH) | Likely Stable | Potential for minor degradation over extended periods |

| Aqueous Solution (pH 3) | Likely Stable | Minimal hydrolysis |

| Aqueous Solution (pH 7) | Likely Stable | Minimal degradation |

| Aqueous Solution (pH 9) | Potential for degradation | Oxidation or rearrangement products |

| Oxidative (e.g., H₂O₂) | Potential for degradation | Oxidized cyclopentane ring or amine group |

| Photostability (ICH Q1B) | Likely Stable | Minimal degradation |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for determining the solubility and stability of this compound hydrochloride.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Protocol for Stability and Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound hydrochloride under various stress conditions as prescribed by ICH guidelines.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradants.

Procedure:

-

Sample Preparation: Prepare solutions of this compound hydrochloride in appropriate solvents (e.g., water or a water/acetonitrile mixture). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress (Solid): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability).

-

Sample Analysis:

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

Determine the percentage of the parent compound remaining and the formation of any degradation products.

-

Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the degradants.

-

-

Data Evaluation:

-

Calculate the degradation rate under each stress condition.

-

Identify and, if necessary, characterize the major degradation products.

-

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Stability and Forced Degradation Studies.

References

commercial availability and suppliers of (1R,2R)-2-aminocyclopentanol

An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanol Hydrochloride: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chiral building block this compound, primarily available commercially as its hydrochloride salt. This compound is a valuable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This document outlines its commercial availability, key technical specifications, a detailed synthetic protocol, and its primary applications.

Commercial Availability and Suppliers

This compound hydrochloride (CAS No: 68327-11-7) is a readily available chiral intermediate. It is offered by several major chemical suppliers, ensuring a stable supply chain for research, development, and commercial production. The compound is typically sold as a white to off-white or slightly yellow crystalline powder.[1][2]

Key suppliers include, but are not limited to:

Representative Technical Data

Quantitative data from various suppliers has been compiled for easy comparison. While specifications may vary slightly by supplier and batch, the following tables represent typical values.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 68327-11-7 | [1][7] |

| Molecular Formula | C₅H₁₁NO · HCl | [1][7] |

| Molecular Weight | 137.61 g/mol | [1][7] |

| Appearance | White, slightly yellow or orange crystalline powder | [1][2] |

| Melting Point | 179 - 181 °C | [1][2] |

| Storage Conditions | 2 - 8 °C | [1][2] |

Table 2: Purity and Stereochemical Data

| Specification | Typical Value | Method | Source(s) |

| Purity | ≥ 97% to ≥ 98% | Assay by titration | [1][3][7] |

| Optical Purity (ee) | ≥ 97.0% | Gas Chromatography (GC) | [7] |

| Optical Rotation | [α]²⁰_D = -32° to -36° | c=1 in H₂O | [1][2] |

Applications in Asymmetric Synthesis

This compound is a valued chiral building block and precursor to chiral ligands and auxiliaries.[1] Its rigid cyclopentane backbone and defined stereochemistry make it highly effective for inducing asymmetry in chemical reactions.

Key applications include:

-

Pharmaceutical Intermediates: It serves as a crucial starting material in the synthesis of various biologically active molecules and pharmaceuticals, particularly in the development of novel therapeutics.[1]

-

Chiral Auxiliaries: The amino alcohol can be converted into derivatives, such as oxazolidinones, which act as powerful chiral auxiliaries to control stereochemistry in reactions like asymmetric alkylations and aldol additions.

-

Asymmetric Catalysis: It is a precursor for synthesizing chiral ligands used in metal-catalyzed asymmetric reactions, enabling the production of enantiomerically pure compounds.[1]

Experimental Protocol: Enantioselective Synthesis

The following protocol is based on a common industrial method for producing optically pure this compound hydrochloride. The key step is the optical resolution of a racemic intermediate using a chiral resolving agent.

Overall Synthetic Workflow

The process involves the synthesis of a racemic N-protected amino alcohol, followed by diastereomeric salt crystallization to isolate the desired enantiomer, and finally, deprotection and salt formation.

Caption: Workflow for the enantioselective synthesis of this compound HCl.

Step-by-Step Methodology

Step A: Synthesis of Racemic 2-(N-benzylamino)-1-cyclopentanol

-

To a solution of N-benzylamine in a suitable solvent (e.g., water or an alcohol), add cyclopentene oxide.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude racemic 2-(N-benzylamino)-1-cyclopentanol can be purified by distillation or used directly in the next step.

Step B: Optical Resolution via Diastereomeric Salt Formation

-

Dissolve the crude racemic 2-(N-benzylamino)-1-cyclopentanol in a heated alcohol solvent, such as 2-propanol.

-

In a separate flask, dissolve an equimolar amount of R-(-)-mandelic acid in the same solvent, also with heating.

-

Slowly add the mandelic acid solution to the amino alcohol solution.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. The salt of the (1R,2R)-amine with the (R)-acid will preferentially crystallize.

-

Collect the solid precipitate by filtration and wash it with a small amount of cold 2-propanol.

-

The optical purity of the salt can be enhanced by recrystallization from 2-propanol if necessary.

Step C: Liberation of the Optically Pure Amine

-

Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene).

-

Add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), until the pH is strongly alkaline.

-

Stir the mixture until all solids have dissolved. The mandelic acid will move to the aqueous layer as its salt, and the optically pure (1R,2R)-2-(N-benzylamino)-1-cyclopentanol will remain in the organic layer.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the optically pure N-benzylated amino alcohol.

Step D: Debenzylation and Hydrochloride Salt Formation

-

Dissolve the (1R,2R)-2-(N-benzylamino)-1-cyclopentanol in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

-

Filter the reaction mixture through celite to remove the Pd/C catalyst.

-

To the filtrate, add a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) until the solution is acidic.

-

The final product, this compound hydrochloride, will precipitate as a solid.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Logical Workflow for Use in Drug Discovery

The procurement and application of a chiral building block like this compound in a drug discovery program follows a structured logical path from initial selection to the synthesis of the final active pharmaceutical ingredient (API).

Caption: Decision workflow for utilizing this compound in a drug discovery project.

References

- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 7. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Chiral Auxiliary: A Technical Guide to the Applications of (1R,2R)-2-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-Aminocyclopentanol, a C2-symmetric chiral amino alcohol, has emerged as a valuable building block and chiral auxiliary in modern asymmetric synthesis. Its rigid cyclopentane backbone and vicinal amino and hydroxyl groups provide a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth review of the core applications of this compound, with a focus on its use in the synthesis of enantiomerically pure molecules, a critical aspect of pharmaceutical development.

Core Application: Chiral Auxiliary in Asymmetric Synthesis

The predominant application of this compound is as a precursor to a chiral auxiliary, most notably in the form of a fused oxazolidinone. This auxiliary directs the stereochemical outcome of reactions such as alkylations and aldol additions, leading to the formation of new stereocenters with high diastereoselectivity. The auxiliary can be subsequently removed and recycled, making it an efficient tool for asymmetric synthesis.

Asymmetric Aldol Reactions

The oxazolidinone derived from the enantiomeric (1S,2R)-2-aminocyclopentanol has been shown to be highly effective in asymmetric aldol reactions, yielding syn-aldol products with excellent diastereoselectivity.[1] The corresponding (1R,2R)-derived auxiliary would be expected to provide the opposite enantiomers with similarly high levels of stereocontrol.

Table 1: Asymmetric Aldol Reactions using (4S,5R)-cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentanol)

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Isobutyraldehyde | syn-β-hydroxy imide | 80 | >99 |

| 2 | Benzaldehyde | syn-β-hydroxy imide | 75 | >99 |

| 3 | Propionaldehyde | syn-β-hydroxy imide | 78 | >99 |

| 4 | Acetaldehyde | syn-β-hydroxy imide | 70 | >99 |

Data extracted from Ghosh et al., Tetrahedron: Asymmetry, 1997.[1]

Asymmetric Alkylation

The N-acylated oxazolidinone derived from (1S,2R)-2-aminocyclopentanol also demonstrates excellent stereocontrol in asymmetric alkylation reactions.[1] Deprotonation of the imide generates a chiral enolate that reacts with electrophiles with high diastereofacial bias.

Table 2: Asymmetric Alkylation of N-Propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one

| Entry | Electrophile | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzyl bromide | α-benzyl propionyl imide | 72 | >99 |

| 2 | Allyl iodide | α-allyl propionyl imide | 65 | >99 |

Data extracted from Ghosh et al., Tetrahedron: Asymmetry, 1997.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of the (1S,2R)-2-aminocyclopentanol-derived chiral auxiliary, which are directly adaptable for the (1R,2R)-enantiomer.

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary

The synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is a key initial step.

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Methodology:

-

To a solution of (1S,2R)-2-aminocyclopentanol in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Cool the mixture to 0 °C and add a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by chromatography to yield the pure oxazolidinone.

Protocol 2: N-Acylation of the Chiral Auxiliary

The attachment of a carbonyl group to the nitrogen of the oxazolidinone is necessary for subsequent enolate formation.

Caption: N-Acylation of the chiral auxiliary.

Methodology:

-

Dissolve the chiral oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes.

-

Add the desired acyl chloride (e.g., propionyl chloride) dropwise and stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by chromatography.[1]

Protocol 3: Asymmetric Aldol Reaction

This protocol details the boron-mediated aldol reaction to achieve high syn-diastereoselectivity.

Caption: Boron-mediated asymmetric aldol reaction.

Methodology:

-

Dissolve the N-acyl-oxazolidinone in dichloromethane and cool to 0 °C.

-

Add dibutylboron triflate followed by diisopropylethylamine (DIPEA) and stir for 30 minutes.

-

Cool the reaction mixture to -78 °C and add the aldehyde.

-

Stir at -78 °C for 2 hours and then at 0 °C for 1 hour.

-

Quench the reaction with a phosphate buffer, followed by methanol and hydrogen peroxide.

-

Extract the product, dry the organic layer, concentrate, and purify by chromatography.[1]

Protocol 4: Removal of the Chiral Auxiliary

The final step involves the cleavage of the auxiliary to yield the desired chiral product.

Methodology:

-

Dissolve the aldol adduct in a mixture of THF and water and cool to 0 °C.

-

Add aqueous hydrogen peroxide, followed by lithium hydroxide.

-

Stir the mixture until the reaction is complete.

-

Quench the excess peroxide with sodium sulfite.

-

Separate the aqueous and organic layers. The chiral product (e.g., β-hydroxy acid) will be in the aqueous layer, which can be acidified and extracted. The chiral auxiliary can be recovered from the organic layer.[1]

Further Applications

Beyond its role as a chiral auxiliary, this compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. Its rigid structure and stereochemistry make it an attractive scaffold for the design of ligands for asymmetric catalysis and as a key component in the synthesis of pharmaceutical agents targeting a range of therapeutic areas. The hydrochloride salt of this compound is often used to improve its solubility and handling.[2][3]

References

- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (1R,2R)-2-aminocyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-aminocyclopentanol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its stereochemistry makes it a critical component in asymmetric synthesis. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug discovery and development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and details the general experimental protocols for acquiring such data.

Introduction

The precise characterization of molecular structures is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the connectivity, functional groups, and molecular weight of a compound. For a chiral molecule like this compound, spectroscopic data confirms its identity and purity, which is crucial for its application as a synthetic intermediate.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (CH-OH) | 3.8 - 4.2 | m | - |

| H2 (CH-NH₂) | 3.0 - 3.4 | m | - |

| H3, H3' | 1.6 - 1.9 | m | - |

| H4, H4' | 1.4 - 1.7 | m | - |

| H5, H5' | 1.8 - 2.1 | m | - |

| OH | Variable | br s | - |

| NH₂ | Variable | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | 75 - 80 |

| C2 (CH-NH₂) | 58 - 63 |

| C3 | 30 - 35 |

| C4 | 20 - 25 |

| C5 | 32 - 37 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (amine) | Stretching | 3300 - 3500 | Medium, (two bands for primary amine) |

| C-H (alkane) | Stretching | 2850 - 2960 | Strong |

| N-H (amine) | Bending | 1590 - 1650 | Medium |

| C-O (alcohol) | Stretching | 1050 - 1150 | Strong |

| C-N (amine) | Stretching | 1020 - 1220 | Medium |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Ion | m/z Ratio | Description |

| [M]+• | 101.0841 | Molecular Ion |

| [M-H₂O]+• | 83.0735 | Loss of water |

| [M-NH₃]+• | 84.0837 | Loss of ammonia |

| [C₄H₈N]+ | 70.0657 | Common fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.

3.1.2. ¹H NMR Spectroscopy Protocol:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A typical acquisition involves a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3.1.3. ¹³C NMR Spectroscopy Protocol:

-

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay of 2-5 seconds are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Liquid Film Method:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a small drop of neat this compound directly onto the crystal.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.3.1. Electron Ionization (EI) Protocol:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions and fragment ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a small organic molecule like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While experimental data is not widely disseminated, the expected values presented in this guide, derived from fundamental spectroscopic principles and data from analogous structures, offer a reliable reference for researchers. The detailed experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data for this and other small organic molecules, ensuring accurate structural verification and quality control in research and development settings.

Theoretical Conformational Analysis of (1R,2R)-2-Aminocyclopentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanol is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry, often serving as a crucial building block for asymmetric synthesis and the development of novel therapeutic agents. The conformational landscape of this molecule, dictated by the puckering of the cyclopentane ring and the relative orientations of the amino and hydroxyl substituents, plays a pivotal role in its reactivity and interactions with biological targets. Understanding the stable conformations is therefore essential for rational catalyst design and structure-based drug discovery.

This technical guide provides a comprehensive overview of the theoretical calculations pertaining to the conformations of this compound. Due to the limited availability of direct computational studies on this specific stereoisomer, this guide leverages high-quality data from analogous systems, particularly trans-1,2-disubstituted cyclopentanes and vicinal amino alcohols, to construct a robust theoretical model.

Fundamental Principles of Cyclopentane Conformation

Unlike the more rigid cyclohexane ring, cyclopentane is a highly flexible five-membered ring. Its conformational landscape is primarily described by two puckered forms: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). These conformations are in a constant state of flux, interconverting through a low-energy process known as pseudorotation. The introduction of substituents, such as the amino and hydroxyl groups in this compound, creates distinct energy minima, favoring specific puckered conformations that minimize steric strain and maximize stabilizing interactions.

Conformational Preferences of trans-1,2-Disubstituted Cyclopentanes

The (1R,2R) stereochemistry dictates a trans relationship between the amino and hydroxyl groups. In such systems, the substituents can adopt either a pseudo-diaxial or a pseudo-diequatorial orientation on the puckered ring. Theoretical studies on analogous molecules, such as trans-cyclopentane-1,2-diol, provide valuable insights into the energetic balance that governs this equilibrium.

A study on the conformations of trans-cyclopentane-1,2-diol using both ab initio and molecular mechanics (MM) calculations identified two primary low-energy conformations: an envelope conformation with two pseudo-axial hydroxyl groups and a half-chair conformer with two pseudo-diequatorial hydroxyl groups.[1] The relative energies of these conformers are crucial for determining the predominant species in equilibrium.

The Role of Intramolecular Hydrogen Bonding

A key determinant in the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. In the trans configuration, such an interaction is most feasible in a conformation where the two groups are in close proximity, which can influence the puckering of the cyclopentane ring.

Studies on vicinal amino alcohols, such as trans-2-aminocyclohexanol derivatives, have shown that the conformational equilibrium is highly dependent on the solvent.[2] In non-polar solvents, conformations that allow for an intramolecular hydrogen bond (O-H···N or N-H···O) are often stabilized and thus more populated.[2] Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular bond, shifting the equilibrium towards other conformations.[2] For this compound, a pseudo-diequatorial orientation of the amino and hydroxyl groups would likely facilitate intramolecular hydrogen bonding.

Quantitative Conformational Analysis of Analogous Systems

To provide a quantitative framework for understanding the conformational landscape of this compound, the following tables summarize pertinent computational data from analogous molecules.

Table 1: Calculated Relative Energies of trans-Cyclopentane-1,2-diol Conformers [1]

| Conformer | Description | Computational Method | Relative Energy (kcal/mol) |

| 3A | Envelope, di-axial OH | MM | 2.9 |

| ab initio | 0.70 | ||

| 3B | Half-chair, di-equatorial OH | MM | 0.0 |

| ab initio | 0.0 |

This data suggests that for the diol analogue, the half-chair conformation with diequatorial substituents is the more stable form according to both molecular mechanics and ab initio calculations.[1]

Table 2: Solvent-Dependent Conformational Equilibrium of a trans-2-Aminocyclohexanol Derivative [2]

| Conformer | Solvent | Population (%) |

| Di-equatorial | CDCl₃ (non-polar) | 74-97 |

| CD₃OD (polar) | 15-51 | |

| Di-axial | CDCl₃ (non-polar) | 3-26 |

| CD₃OD (polar) | 49-85 |

This data highlights the significant influence of the solvent on the conformational equilibrium of a vicinal trans-amino alcohol, with non-polar solvents favoring the conformation that allows for intramolecular hydrogen bonding (di-equatorial in the case of cyclohexanes).[2]

Proposed Conformational Equilibrium for this compound

Based on the analysis of analogous systems, the conformational equilibrium of this compound can be conceptualized as an interplay between different puckered forms of the cyclopentane ring. The following diagram illustrates the likely key conformations and the factors influencing their stability.

References

Methodological & Application

Application Notes and Protocols for the Use of (1S,2R)-2-Aminocyclopentanol-Derived Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. This document provides detailed application notes and protocols for the use of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol. The key chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is synthesized from (1S,2R)-2-aminocyclopentanol and has proven to be highly effective in directing asymmetric alkylations and aldol reactions, consistently affording products with excellent diastereofacial selectivity.[1][2] The rigid cyclopentane backbone fused to the oxazolidinone ring creates a well-defined chiral environment, leading to high levels of stereocontrol.

Key Features

-

High Stereocontrol: The rigid bicyclic structure of the auxiliary provides excellent facial shielding, leading to high diastereoselectivity in enolate reactions (>99% de).[1][2]

-

Versatility: Effective for the asymmetric synthesis of chiral carboxylic acids and β-hydroxy acids through alkylation and aldol reactions, respectively.[1][2]

-

Reliable Cleavage: The auxiliary can be removed under mild conditions, preserving the stereochemical integrity of the product, and can be recovered for reuse.[1][2]

-

Accessibility: The parent amino alcohol, (1S,2R)-2-aminocyclopentanol, can be prepared from commercially available starting materials.[1]

Applications

The primary applications of the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary are in asymmetric aldol reactions and asymmetric alkylations.

Asymmetric Aldol Reactions

The N-acylated auxiliary is used to generate a chiral enolate that reacts with various aldehydes to produce syn-aldol products with high diastereoselectivity.[1][2]

Data Presentation: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (% de) |

| 1 | Acetaldehyde | 70 | >99 |

| 2 | Isobutyraldehyde | 71 | >99 |

| 3 | 3-Methylbutanal | 73 | >99 |

| 4 | Benzaldehyde | 80 | >99 |

| Data sourced from Tetrahedron: Asymmetry, 1997, 8 (6), pp 821–824.[1] |

Asymmetric Alkylation

The chiral auxiliary is also effective in directing the asymmetric alkylation of its N-acyl derivatives. Deprotonation with a strong base generates a chiral enolate that reacts with electrophiles from the less hindered face.

Data Presentation: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

| Entry | Electrophile | Yield (%) | Diastereomeric Excess (% de) |

| 1 | Benzyl bromide | 72 | >99 |

| 2 | Allyl iodide | 65 | >99 |

| Data sourced from Tetrahedron: Asymmetry, 1997, 8 (6), pp 821–824.[1] |

Experimental Protocols

Protocol 1: Synthesis of Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one

This protocol describes the synthesis of the chiral auxiliary from the corresponding amino alcohol, which is obtained from ethyl 2-oxocyclopentanecarboxylate.

References

(1R,2R)-2-Aminocyclopentanol: A Versatile Precursor for Chiral Ligands in Asymmetric Catalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-aminocyclopentanol is a valuable chiral building block for the synthesis of a diverse range of chiral ligands. Its rigid cyclopentane backbone and vicinal amino and alcohol functionalities provide a well-defined stereochemical environment that is crucial for inducing high stereoselectivity in metal-catalyzed asymmetric reactions. This document provides an overview of the application of this compound as a precursor for chiral ligands and detailed protocols for the synthesis of representative ligand classes and their application in asymmetric catalysis.

Introduction to Chiral Ligands from this compound

Chiral ligands are essential components in asymmetric catalysis, a field of critical importance in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of enantiomerically pure compounds. The efficacy of a chiral ligand is determined by its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

This compound is an attractive precursor for chiral ligands due to its conformational rigidity and the presence of two distinct functional groups (amine and alcohol) that can be readily derivatized. This allows for the synthesis of a variety of ligand classes, including but not limited to:

-

Bis(oxazoline) (BOX) Ligands: These C₂-symmetric ligands are renowned for their effectiveness in a wide range of copper-, zinc-, and palladium-catalyzed reactions.

-

Phosphine-Oxazoline (PHOX) Ligands: This class of P,N-ligands combines the properties of a hard nitrogen donor and a soft phosphine donor, making them highly successful in palladium-catalyzed asymmetric allylic alkylation and other transformations.

-

Schiff Base Ligands: Formed by the condensation of the amino group with an aldehyde, these ligands are readily prepared and have found applications in various catalytic reactions.

The rigid cyclopentyl backbone of ligands derived from this compound helps to minimize conformational flexibility in the transition state of a catalytic cycle, which often leads to higher enantioselectivities.

Synthesis of Chiral Ligands from this compound

The following protocols describe the general synthesis of two major classes of chiral ligands, Bis(oxazoline) (BOX) and Phosphine-Oxazoline (PHOX) ligands, using this compound as the chiral precursor.

Protocol 1: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand

This protocol outlines the synthesis of a methylene-bridged BOX ligand.

Materials:

-

This compound

-

Diethyl malonimidate dihydrochloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound (2.1 equivalents) and diethyl malonimidate dihydrochloride (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the mixture to 0 °C using an ice bath and add triethylamine (2.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C). Stir the reaction for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-